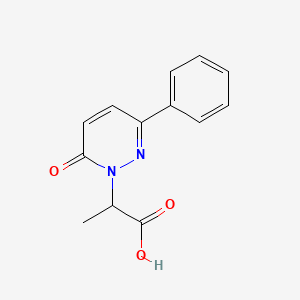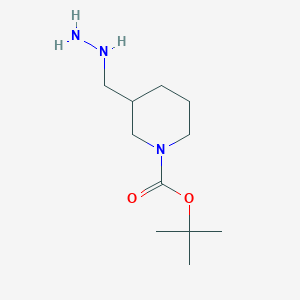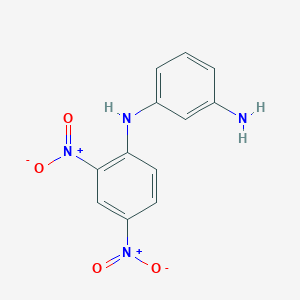![molecular formula C8H10N4O2S B3318709 6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017486-08-6](/img/structure/B3318709.png)
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Descripción general
Descripción
“6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds . These compounds are known for their wide bioactivities and are often used as synthetic intermediates in pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves various synthetic approaches . For instance, one method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are diverse. For example, these compounds have been synthesized and evaluated for their anticonvulsant activity against MES-induced seizures .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can be predicted using various computational methods. For example, the second-order nonlinear optical properties of these compounds have been investigated using the ICT mechanism .
Mecanismo De Acción
Target of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to inhibit enzymes such asshikimate dehydrogenase and PARP-1 and EGFR . These enzymes play crucial roles in various biological processes, including the biosynthesis of aromatic amino acids and DNA repair pathways, respectively .
Mode of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to interact with their targets, leading to inhibition of the enzymes’ activities . This interaction can result in changes in the normal functioning of the enzymes, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to affect theshikimate pathway and DNA repair pathways . The shikimate pathway is involved in the biosynthesis of aromatic amino acids, while DNA repair pathways are crucial for maintaining genomic stability .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit various biological activities, includingantibacterial, anticancer, antiviral, antiproliferative, analgesic, anti-inflammatory, and antioxidant properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMTD in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of using CMTD is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CMTD. One area of focus could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of the potential use of CMTD as a drug candidate for the treatment of various diseases. Additionally, further studies could be conducted to explore the potential use of CMTD as a corrosion inhibitor for metals in various applications.
Aplicaciones Científicas De Investigación
CMTD has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, and antiviral properties. CMTD has also been used as a corrosion inhibitor for metals and as a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-2-6-9-10-8-12(6)11-5(4-15-8)3-7(13)14/h2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYASGLTVXRIVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3318676.png)


![6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318703.png)
![2-Chloro-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B3318710.png)

